Flonoltinib maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H36FN7O5S |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol;sulfuric acid |
InChI |
InChI=1S/C25H34FN7O.H2O4S/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34;1-5(2,3)4/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30);(H2,1,2,3,4) |
InChI Key |
IEZUCWOITIANPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
Flonoltinib Maleate’s molecular structure includes a pyrimidine-2-amine moiety that forms key hydrogen bonds within the ATP-binding site of the JAK2 pseudokinase domain (JH2). The compound engages in hydrophobic interactions with several amino acid residues in JAK2, contributing to its high affinity and selectivity.
Comparative Summary of Preparation Parameters
| Step | Description | Conditions/Notes |
|---|---|---|
| Core scaffold synthesis | Multi-step organic synthesis of pyrimidine-2-amine derivatives | Use of nucleophilic substitution, amination |
| Maleate salt formation | Reaction of free base with maleic acid | Solvent: cyclic compounds (e.g., toluene, pyrimidine) |
| Solvent selection | Preference for recyclable, low-toxicity cyclic solvents | Molar ratio solvent:glycol amine = 1:2–6.5 |
| Reaction temperature | Optimized for yield and purity | 113–150 °C, preferably 120–140 °C |
| Reaction time | Sufficient for complete conversion | 8–15 hours, ideally 10–12 hours |
| Purification | Crystallization, chromatography, distillation | Ensures high purity and removal of solvent residues |
| Analytical verification | UPLC-MS/MS, X-ray crystallography | Confirms compound identity and pharmacokinetics |
Research Findings and Analytical Developments
- A validated UPLC-MS/MS method has been developed for precise quantification of this compound in plasma, facilitating pharmacokinetic studies in animal models.
- Structural studies confirm that this compound binds stably to the JAK2 pseudokinase domain (JH2), forming hydrogen bonds and hydrophobic contacts critical for its selective inhibition.
- Preclinical studies demonstrate potent inhibition of JAK2 and FLT3 kinases with IC50 values in the low nanomolar range, high selectivity over other JAK family members, and favorable pharmacokinetic/pharmacodynamic profiles with low toxicity.
Chemical Reactions Analysis
Types of Reactions: Flonoltinib maleate undergoes various chemical reactions, including oxidation, reduction, substitution, and conjugation reactions. These reactions are essential for the compound’s metabolism and efficacy .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, dealkylation agents, methylation agents, sulfation agents, glucuronidation agents, and glutathione conjugation agents. These reagents facilitate the compound’s metabolic processes .
Major Products Formed: The major products formed from the reactions of this compound include various metabolites that result from oxygenation, dealkylation, methylation, sulfation, glucuronidation, and glutathione conjugation .
Scientific Research Applications
Myelofibrosis Treatment
Flonoltinib maleate has shown significant promise in treating myelofibrosis, a type of MPN characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms. A first-in-human phase 1/2a study demonstrated that this compound led to substantial reductions in spleen volume and improved symptom burden among patients. Key findings include:
- Spleen Volume Reduction : 77.3% of evaluable patients achieved at least a 35% reduction in spleen volume after 24 weeks of treatment.
- Symptom Improvement : 76.7% experienced at least a 50% reduction in total symptom burden.
- Bone Marrow Fibrosis : Improvements were noted in 26.1% of patients .
The study also highlighted that this compound maintained stable platelet counts during treatment, which is critical given that many patients with myelofibrosis present with thrombocytopenia or variable platelet counts .
Preclinical Studies
Preclinical investigations have further substantiated the efficacy of this compound in various models:
- Murine Models : In JAK2 V617F-induced MPN murine models, this compound significantly reduced hepatosplenomegaly and extended survival rates. The compound demonstrated a dose-dependent response, with no significant body weight loss observed in treated animals .
- Cell Line Studies : this compound inhibited colony formation from primary erythroid progenitor cells derived from patients with MPNs, indicating its potential to suppress disease progression at the cellular level .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, with high drug exposure in tumor-bearing tissues compared to plasma levels. This characteristic suggests effective targeting of malignant cells while minimizing systemic toxicity . The safety profile reported so far indicates manageable adverse effects, which are critical for maintaining patient quality of life during treatment.
Comparative Efficacy
In comparison to existing therapies such as ruxolitinib, this compound's selective action on JAK2 may offer advantages in terms of efficacy and reduced side effects. While ruxolitinib has been effective in reducing spleen volume and improving symptoms in clinical trials, flonoltinib's targeted approach could lead to better outcomes for specific patient populations, particularly those with different hematologic profiles .
Mechanism of Action
Flonoltinib maleate exerts its effects by selectively inhibiting Janus kinase 2 and FMS-like tyrosine kinase 3. This inhibition disrupts the signaling pathways involved in the proliferation of hematopoietic stem cells, thereby reducing the excessive proliferation characteristic of myeloproliferative neoplasms. The compound’s mechanism of action involves binding to the pseudokinase domain of Janus kinase 2, which contributes to its high selectivity and potency .
Comparison with Similar Compounds
Key Features:
- High Selectivity : FM exhibits IC50 values of 0.8 nM (JAK2), 1.4 nM (JAK2V617F mutant), and 15 nM (FLT3), with >100-fold selectivity over JAK1, JAK3, and TYK2 .
- Structural Basis : Co-crystal structures confirm FM forms hydrogen bonds and hydrophobic interactions with JH2 residues (e.g., Arg1073, Glu1091), enhancing binding stability .
- Preclinical Efficacy: In JAK2V617F-driven mouse models, FM reduced splenomegaly, suppressed bone marrow fibrosis, and extended survival by 60–70% compared to controls .
- Clinical Progress : Approved by China’s NMPA (CXHL2000628), FM has entered Phase I/IIa trials, demonstrating early efficacy in reducing spleen volume and symptom burden in myelofibrosis patients .
Comparison with Similar Compounds
Pharmacological Profile
| Compound | Targets | IC50 (JAK2/JAK2V617F) | JH Domain Binding | Clinical Phase |
|---|---|---|---|---|
| Flonoltinib Maleate | JAK2, FLT3 | 0.8 nM / 1.4 nM | JH2 | Phase I/IIa |
| Ruxolitinib | JAK1/JAK2 | 3.3 nM / 2.8 nM | JH1 | Approved (MF, PV) |
| Fedratinib | JAK2, FLT3 | 5.1 nM / 6.7 nM | JH1 | Approved (MF) |
| Pacritinib | JAK2, IRAK1 | 23 nM / 19 nM | JH1 | Approved (MF) |
| Momelotinib | JAK1/JAK2 | 11 nM / 14 nM | JH1 | Approved (MF) |
Key Insights :
- Target Specificity : FM’s dual JAK2/FLT3 inhibition broadens its applicability to FLT3-ITD+ AML, unlike JAK1-focused inhibitors (e.g., Ruxolitinib) .
- JH2 Binding Advantage : FM’s JH2 targeting avoids competitive ATP-binding at JH1, reducing off-target effects (e.g., anemia, thrombocytopenia) common with JH1 inhibitors .
Preclinical Efficacy in MPN Models
| Parameter | This compound | Fedratinib | Ruxolitinib |
|---|---|---|---|
| Spleen Weight Reduction | 58% (30 mg/kg) | 42% (30 mg/kg) | 35% (50 mg/kg) |
| Survival Extension | 70% (45 mg/kg) | 50% (30 mg/kg) | 45% (50 mg/kg) |
| p-STAT5 Suppression | 90% (30 mg/kg) | 75% (30 mg/kg) | 60% (50 mg/kg) |
| Tumor Exposure (AUC) | 12,000 ng·h/mL (spleen) | 8,500 ng·h/mL (spleen) | 6,200 ng·h/mL (spleen) |
Source: Data from Ba/F3-JAK2V617F and patient-derived xenograft models .
Key Findings :
Clinical Advancements
Q & A
Q. How can researchers determine the selectivity of Flonoltinib maleate across kinase targets?
- Methodological Answer : Perform in vitro kinase inhibition assays under standardized ATP concentrations (e.g., 1 mM ATP for JAK2). Compare IC50 values across targets: FM exhibits 0.8 nM for JAK2 versus 1.4 nM and 15 nM for other kinases, indicating high selectivity . Include dose-response curves and statistical validation (e.g., triplicate experiments).
Q. What experimental approaches validate FM's target engagement in cellular models?
- Methodological Answer : Use Western blotting to quantify phosphorylation levels of JAK1/2 in FM-treated cell lines (e.g., TF-1 and U2OS). Normalize to total JAK protein and include vehicle controls. Evidence shows >70% reduction in p-JAK1/2 at 100 nM FM . Optimize treatment duration (e.g., 24–48 hours) to avoid off-target cytotoxicity.
Q. How should enzymatic inhibition data (e.g., IC50) be presented to ensure reproducibility?
- Methodological Answer : Tabulate IC50 values with assay conditions (ATP concentration, temperature, buffer pH) and error margins (±SEM). Follow journal guidelines for table formatting, such as avoiding color-coded data and using footnotes for abbreviations . For example, FM’s JAK2 IC50 is 0.8 ± 0.1 nM (n=3) at 1 mM ATP .
Advanced Research Questions
Q. How can researchers resolve discrepancies between SPR-derived Kd values and cellular IC50 data for FM?
- Methodological Answer : Analyze binding kinetics (SPR) under physiologically relevant conditions (e.g., 37°C, physiological ATP levels). FM’s SPR Kd for JAK2 JH1 is 20.9 μM, while cellular IC50 is 0.8 nM, suggesting factors like cellular drug accumulation or protein binding alter efficacy. Use compartmental pharmacokinetic modeling to reconcile these differences .
Q. What strategies address contradictory data on FM’s off-target effects in primary vs. immortalized cells?
- Methodological Answer : Employ orthogonal assays (e.g., thermal shift profiling, CRISPR-Cas9 screens) to identify context-dependent off-targets. Cross-validate with phosphoproteomics in primary cells. For example, if FM inhibits FLT3 in primary myeloblasts but not in TF-1 cells, validate using isoform-specific inhibitors and gene-edited models .
Q. How can SPR and cellular data be integrated to predict in vivo efficacy?
- Methodological Answer : Develop a quantitative systems pharmacology (QSP) model incorporating SPR-derived Kd values (e.g., 3.14 μM for JAK2 JH2), cellular uptake rates, and plasma pharmacokinetics. Validate using murine xenograft models measuring tumor JAK2 phosphorylation .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing FM’s dose-response curves?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
